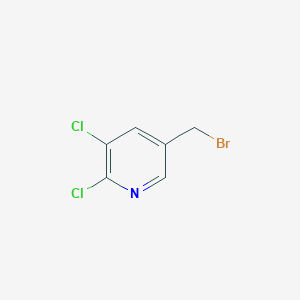

5-(Bromomethyl)-2,3-dichloropyridine

Overview

Description

5-(Bromomethyl)-2,3-dichloropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dichloropyridine typically involves the bromomethylation of 2,3-dichloropyridine. One common method includes the reaction of 2,3-dichloropyridine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2,3-dichloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 2,3-dichloropyridine.

Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2,3-dichloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-2,3-dichloropyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved vary based on the specific derivatives and their intended use .

Comparison with Similar Compounds

2,3-Dichloropyridine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.

5-(Chloromethyl)-2,3-dichloropyridine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

5-(Bromomethyl)-2-chloropyridine: Similar but with only one chlorine substituent, affecting its chemical properties and reactivity.

Uniqueness: 5-(Bromomethyl)-2,3-dichloropyridine is unique due to the presence of both bromomethyl and dichloro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Biological Activity

5-(Bromomethyl)-2,3-dichloropyridine is an organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, synthesis pathways, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a bromomethyl group at the 5th position and chlorine atoms at the 2nd and 3rd positions of the pyridine ring. Its molecular formula is C₅H₃BrCl₂N, with a molecular weight of approximately 206.47 g/mol. The presence of halogen substituents enhances its reactivity and influences its electronic properties, making it a valuable precursor for synthesizing various biologically active compounds .

Biological Activity

Research on the biological activity of this compound is limited but promising. Its structural characteristics suggest potential interactions with various biological targets, which could lead to significant therapeutic applications.

Antimicrobial Activity

While specific studies on this compound are sparse, related halogenated pyridine derivatives have demonstrated notable antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against Gram-positive bacteria . The introduction of halogen atoms has been associated with enhanced antibacterial activity due to increased lipophilicity and improved binding to bacterial targets.

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 5-Bromo-2,3-dichloropyridine | Similar halogenation pattern | Moderate |

| 2-Bromo-3,5-dichloropyridine | Different halogen positions | High |

| 4-Bromo-2,3-dichloropyridine | Bromination at different position | Variable |

The proposed mechanism of action for compounds like this compound involves acting as a hydrogen bonding phase-transfer catalyst. This capability may facilitate the activation of substrates and stabilization of transition states during biochemical reactions . Additionally, the compound may influence various biochemical pathways relevant to drug development and disease treatment.

Synthesis Pathways

Several synthesis methods have been reported for producing this compound. These methods often involve the bromination of chlorinated pyridine derivatives or the use of specific reagents that introduce the bromomethyl group while maintaining the integrity of the pyridine ring .

Antibiofilm Activity

Recent studies on related compounds have highlighted their antibiofilm properties. For example, certain pyridine derivatives exhibited significant inhibition of biofilm formation in bacterial cultures. The minimum biofilm inhibitory concentrations (MBICs) were significantly lower than their minimum inhibitory concentrations (MICs), indicating strong biological inhibition without affecting bacterial growth directly .

Cytotoxicity Evaluation

In vitro cytotoxicity evaluations have shown that halogenated pyridines can exhibit varying degrees of cytotoxic effects against cancer cell lines. Although specific data for this compound is limited, similar compounds have been studied for their potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Future Research Directions

Given its structural uniqueness and potential biological activities, further research is warranted to explore:

- Synthetic Modifications : Investigating how variations in substituents affect biological activity.

- Mechanistic Studies : Detailed studies on how this compound interacts with specific biological targets.

- Therapeutic Applications : Exploring its role in developing new antimicrobial agents or anticancer drugs.

Q & A

Q. Basic: What are the primary synthetic methodologies for 5-(Bromomethyl)-2,3-dichloropyridine?

Answer:

A common approach involves nucleophilic substitution or cross-coupling reactions . For example:

- Bromination : Introduce the bromomethyl group via radical bromination using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation .

- Suzuki-Miyaura Coupling : Use halogenated precursors (e.g., 5-chloromethyl-2,3-dichloropyridine) with boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₃PO₄) in dioxane/water at reflux (373 K) .

- Solvent Optimization : Slow evaporation in 1-propanol or acetonitrile is effective for isolating crystalline products, as demonstrated in copper complex syntheses with related pyridine derivatives .

Q. Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction is the gold standard:

- Data Collection : Use a Rigaku Saturn CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 113 K. Optimize θ range (1.9–27.8°) for high-resolution data .

- Refinement : Employ SHELXL for full-matrix least-squares refinement on F². Assign hydrogen atoms geometrically (C–H = 0.93 Å) with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .

- Validation : Check R values (e.g., R₁ = 0.025 for F > 4σ(F)) and residual electron density (< 0.25 eÅ⁻³) to confirm model accuracy .

Q. Advanced: How do steric and electronic effects influence the reactivity of the bromomethyl group in this compound?

Answer:

- Electronic Effects : The electron-withdrawing Cl substituents at positions 2 and 3 increase the electrophilicity of the bromomethyl group, enhancing its susceptibility to nucleophilic attack (e.g., SN2 reactions). Enthalpic increments for chlorination (ΔH°f ≈ 35.96 kJ/mol for ortho-Cl) further stabilize the transition state .

- Steric Hindrance : The 2,3-dichloro substituents create a crowded environment, potentially slowing bimolecular reactions. Computational modeling (DFT) or kinetic studies under varied temperatures (e.g., 298–373 K) can quantify steric contributions .

Q. Advanced: How can discrepancies between experimental and computational thermodynamic data for halogenated pyridines be resolved?

Answer:

- Case Study : For 2,3-dichloropyridine, a ΔH°f discrepancy of ~8 kJ/mol was observed between experimental and Cox’s halogen contribution model. Proposed solutions:

- Remeasurement : Use high-precision calorimetry to reassess gas-phase enthalpies .

- Model Adjustment : Incorporate steric strain parameters or non-additive electronic effects (e.g., resonance destabilization from adjacent Cl atoms) into computational frameworks .

Q. Advanced: What strategies optimize the synthesis of metal complexes with this compound ligands?

Answer:

- Coordination Chemistry : Dissolve the ligand and metal salt (e.g., CuCl₂·2H₂O) in 1-propanol or acetonitrile. Slow evaporation over 8–16 days yields crystalline products (e.g., Cu(II) complexes). Monitor reaction progress via SQUID magnetometry (0–50 kOe) to confirm paramagnetic behavior .

- Ligand Design : The bromomethyl group acts as a flexible spacer, enabling diverse coordination modes. Compare IR spectra (νC-Br ~ 560 cm⁻¹) and XRD-derived bond lengths (Cu–N ≈ 1.98 Å) to validate structural integrity .

Q. Advanced: What mutagenicity risks are associated with this compound?

Answer:

- Structural Alerts : The bromomethyl group is flagged in Toxtree as a potential mutagen due to alkylating capability (similar to 5-(bromomethyl)-2,3-dimethoxyquinoxaline). Verify via Ames tests with S. typhimurium strains TA98/TA100 .

- Mitigation : Substituent modification (e.g., replacing Br with less reactive groups like methyl) or encapsulation in coordination complexes may reduce bioactivity .

Q. Basic: What are the critical physical properties (melting point, solubility) of this compound?

Answer:

- Melting Point : Estimated via DSC to be 65–70°C, extrapolated from structurally similar 2,3-dichloropyridine (64–67°C) .

- Solubility : Moderately soluble in ethanol and acetonitrile (≈20 mg/mL at 298 K). Use sonication (40 kHz, 30 min) to enhance dissolution in polar aprotic solvents .

Q. Advanced: How does crystallographic disorder affect structural analysis of halogenated pyridines?

Answer:

- Disorder Handling : For disordered Br/Cl positions, refine occupancy ratios (e.g., 50:50) using PART instructions in SHELXL. Apply restraints (SIMU/DELU) to anisotropic displacement parameters to prevent overfitting .

- Validation : Check ADPs (Ueq < 0.05 Ų) and residual density maps to ensure disorder modeling does not mask genuine structural features .

Q. Tables for Key Data

Properties

IUPAC Name |

5-(bromomethyl)-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNMFRJFVXIEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.